Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate
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Overview
Description
Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate is a synthetic organic compound with the molecular formula C15H18N2O5 It is characterized by the presence of a tert-butyl group, a carbamate functional group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites on enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H22N2O5 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18(10-11-20)8-9-19-14(21)12-6-4-5-7-13(12)15(19)22/h4-7,20H,8-11H2,1-3H3 |
InChI Key |
VDUFMWBILRWVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCO |
Origin of Product |
United States |
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